2-(2-Bromophenylamino)nicotinic acid

Analgesic drug discovery In vivo pharmacology Pain models

Researchers studying nicotinic receptors or NSAID-induced gastric injury often lack dual-action probes with high target affinity and safety. 2-(2-Bromophenylamino)nicotinic acid closes this gap. Its unique ortho-bromo substitution ensures: • Ki = 12 nM for human α4β2 nAChR, rivaling nicotine (11.1 nM) • 61.7% writhing protection & 52.9% paw edema inhibition at 25 mg/kg • 18% lower ulcerogenic index vs. mefenamic acid • Supplied with full analytical documentation for reproducible research.

Molecular Formula C12H9BrN2O2
Molecular Weight 293.12 g/mol
Cat. No. B12160514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenylamino)nicotinic acid
Molecular FormulaC12H9BrN2O2
Molecular Weight293.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)Br
InChIInChI=1S/C12H9BrN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17)
InChIKeyCUPNZGBWOISYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenylamino)nicotinic Acid Overview


2-(2-Bromophenylamino)nicotinic acid (CAS 1019351-37-1) is a synthetic small molecule belonging to the class of 2-arylamino nicotinic acids. It is characterized by a nicotinic acid core with a 2-bromophenylamino substituent at the 2-position, imparting distinct physicochemical and biological properties relative to unsubstituted or para-substituted analogs [1][2]. Its dual activity profile as a potent binder of neuronal nicotinic acetylcholine receptors (nAChRs) and as an analgesic/anti-inflammatory agent distinguishes it within the broader family of nicotinic acid derivatives [3][4].

Target engagement
α4β2 nAChR binding study fit (reported high-affinity ligand)
In vivo model
Pain and inflammation model research (writhing, paw edema)
Tool compound
Brominated nicotinic acid scaffold for SAR and mediator studies

2-(2-Bromophenylamino)nicotinic Acid Specificity


Direct substitution with unsubstituted or para-substituted analogs of 2-(2-bromophenylamino)nicotinic acid is not scientifically valid due to critical structure-activity relationship (SAR) differences. The 2-bromo substitution on the phenyl ring is essential for high-affinity nAChR binding and potent in vivo analgesic efficacy, as demonstrated by comparative studies [1][2]. Removal or repositioning of the bromine atom significantly reduces target engagement and biological activity, underscoring the need for precise chemical procurement in research focused on nicotinic receptor modulation or inflammation-related pain models [3].

Bromine position
2-Bromo substitution reported critical for nAChR affinity; unsubstituted or para-substituted analogs may exhibit reduced target binding.
In vivo response
Non-brominated analogs showed lower analgesic endpoint response (writhing model); exact substitution pattern influences efficacy profile.
SAR sensitivity
Removal or repositioning of bromine may shift cytokine-modulation and anti-inflammatory endpoints; direct replacement requires validation.

2-(2-Bromophenylamino)nicotinic Acid: Comparative Evidence


Analgesic Advantage Over Non-Brominated Analog in Writhing Model

In a direct head-to-head comparison within the same study, the 2-bromo-substituted derivative (compound 4a, representing the target compound) exhibited significantly higher analgesic activity (61.7% protection) compared to its 2-carbamoyl analog (4b, 54.8% protection) in the acetic acid-induced writhing test in mice at a dose of 25 mg/kg p.o. [1].

Analgesic endpoint
Head-to-head
61.7% vs 54.8% protection (writhing test, 25 mg/kg p.o.)
Target: 2-Br derivative Comparator: 2-carbamoyl analog
Supports bromine requirement for in vivo endpoint response
Acetic acid-induced writhing model; reported absolute difference ~6.9%
Analgesic drug discovery In vivo pharmacology Pain models

Anti-Inflammatory Activity and Safety vs. Mefenamic Acid

In a direct comparative study, the 2-bromo derivative (4a) displayed anti-inflammatory activity (52.9% inhibition of carrageenan-induced paw edema) that was statistically significant and comparable to the reference drug mefenamic acid (59.3% inhibition) [1]. Notably, 4a demonstrated a lower ulcerogenic index (0.82) compared to mefenamic acid (1.0), indicating a potentially improved gastrointestinal safety profile [1].

Anti-inflammatory & tolerability
Head-to-head
52.9% edema inhibition; ulcerogenic index 0.82 vs mefenamic acid 1.0
Carrageenan model 25 mg/kg p.o.
Reported lower gastric lesion score; tolerability endpoint context
Anti-inflammatory activity numerically lower than comparator; class-specific review
Anti-inflammatory agents NSAID safety COX inhibition

α4β2 nAChR Binding Affinity Compared to Nicotine

In a radioligand displacement assay using human SH-EP1 cell membranes, 2-(2-bromophenylamino)nicotinic acid demonstrated a high binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) with a Ki of 12 nM [1]. This affinity is nearly identical to that of the endogenous ligand (-)-nicotine, which exhibits a Ki of 11.1 nM for the same receptor subtype .

α4β2 nAChR binding
Method context
Ki = 12 nM (target) vs nicotine Ki = 11.1 nM
[3H]nicotine displacement
Supports α4β2 nAChR binding study fit
Affinity comparable to endogenous ligand; assay context review
Nicotinic acetylcholine receptors Receptor binding CNS drug discovery

Reduction of TNF-α and IL-6 In Vivo

In a carrageenan-induced inflammation model, the 2-bromo derivative (4a) significantly suppressed serum levels of the key pro-inflammatory cytokines TNF-α (3.32 mg/mL) and IL-6 (10.7 mg/mL) compared to vehicle control (TNF-α: 5.24 mg/mL; IL-6: 20.4 mg/mL) [1]. This suppression was comparable to the reference drug mefenamic acid (TNF-α: 3.04 mg/mL; IL-6: 8.2 mg/mL), although the reference drug achieved slightly lower cytokine levels [1].

Cytokine modulation
Head-to-head
TNF-α 3.32 vs vehicle 5.24 mg/mL; IL-6 10.7 vs 20.4 mg/mL
vs vehicle: ↓36.6% TNF-α, ↓47.5% IL-6
Supports cytokine research endpoint context
Carrageenan model; mefenamic acid showed lower cytokine levels
Cytokine modulation Inflammation Immunopharmacology

2-(2-Bromophenylamino)nicotinic Acid: Research Applications


NSAID Scaffold with Reduced Gastric Ulceration

Given its demonstrable anti-inflammatory activity (52.9% inhibition of paw edema) coupled with an 18% lower ulcerogenic index (0.82) compared to mefenamic acid (1.0) at a 25 mg/kg dose [1], 2-(2-bromophenylamino)nicotinic acid is an ideal starting point for medicinal chemistry programs aiming to develop non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety. The quantitative reduction in gastric irritation supports its selection over traditional NSAID scaffolds for further SAR exploration and lead optimization.

α4β2 nAChR Pharmacological Probe

With a binding affinity (Ki = 12 nM) that rivals the endogenous ligand nicotine (Ki = 11.1 nM) for the human α4β2 nAChR [1][2], this compound is a valuable tool for in vitro and ex vivo studies of nicotinic receptor pharmacology. Its potency makes it suitable for use in radioligand binding assays, electrophysiological recordings, and cellular signaling studies where precise modulation of α4β2 nAChRs is required, without the confounding effects of nicotine's complex pharmacology.

In Vivo Analgesic Studies in Pain Models

The compound's proven analgesic efficacy (61.7% protection in the writhing test) and its superiority over non-brominated analogs (e.g., 4b, 54.8% protection) at the same 25 mg/kg dose [1] establish it as a robust positive control or lead molecule for in vivo studies of acute and inflammatory pain. Its activity profile supports its use in preclinical research aimed at validating new pain targets or evaluating novel analgesic combinations.

Cytokine Modulation in Inflammatory Disease Models

The quantifiable reduction of both TNF-α (36.6% vs. vehicle) and IL-6 (47.5% vs. vehicle) in the carrageenan-induced paw edema model [1] makes 2-(2-bromophenylamino)nicotinic acid a compelling candidate for research into the cytokine-driven pathogenesis of conditions like rheumatoid arthritis and osteoarthritis. Its ability to modulate these key inflammatory mediators can be leveraged in disease models to study therapeutic intervention points or to benchmark the efficacy of novel anti-cytokine agents.

Application
Selection Property
Validation Focus
Anti-inflammatory scaffold research
Reported edema inhibition with lower ulcerogenic index vs comparator
Gastric tolerability endpoint comparison
α4β2 nAChR binding probe research
High binding affinity comparable to nicotine
Receptor binding assay validation
In vivo pain model research
Analgesic endpoint response over non-brominated analogs
Pain model endpoint validation
Cytokine modulation research in inflammation models
TNF-α and IL-6 reduction vs vehicle
Cytokine endpoint quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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